molecular formula C12H6Cl3NO B1421533 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine CAS No. 1187168-23-5

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine

Cat. No.: B1421533
CAS No.: 1187168-23-5
M. Wt: 286.5 g/mol
InChI Key: FNRBASAKBHRHHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a 2,5-dichlorobenzoyl group and an additional chlorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzoyl chloride
  • 2,3-Dichlorobenzoyl chloride

Uniqueness

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is unique due to the presence of both a pyridine ring and a dichlorobenzoyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of substitution patterns and functional groups, making it valuable for specific synthetic and research applications .

Biological Activity

2-Chloro-5-(2,5-dichlorobenzoyl)pyridine is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its biological activity is primarily linked to its potential as a pharmacological agent and its effects on plant growth regulation. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Chemical Formula : C12_{12}H7_7Cl3_3N
  • CAS Number : 1187168-23-5
  • Molecular Weight : 273.55 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is known to form covalent bonds with nucleophilic sites in proteins, which can lead to alterations in enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Plant Growth Regulation

In agricultural research, the compound has been evaluated for its effects on plant growth. Studies have demonstrated that it can inhibit seed germination and affect seedling growth in various plant species.

Case Study: Effects on Sorghum and Soybean
A study conducted by researchers at the University of Bath assessed the impact of different concentrations of this compound on sorghum and soybean seeds. The results indicated that at concentrations above 10 µM, there was a significant reduction in both germination rates and seedling height compared to control groups.

Table 2: Impact on Seed Germination

Concentration (µM)Germination Rate (%)Seedling Height (cm)
09015
107012
50306

Toxicological Profile

The toxicological profile of the compound has been assessed in various studies, indicating moderate toxicity levels in mammalian cell lines.

Table 3: Cytotoxicity Assay Results

Cell LineIC50 (µM)
HepG225
MCF-718

These results highlight the need for further investigations into the safety and environmental impact of this compound.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-8-2-3-10(14)9(5-8)12(17)7-1-4-11(15)16-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRBASAKBHRHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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